4-acetamido-N-(2-hydroxyphenyl)benzamide

Description

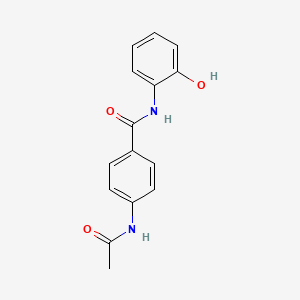

4-Acetamido-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 4-acetamido substitution on the benzoyl ring and a 2-hydroxyphenyl group attached via an amide linkage. This structure confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in oncology and antimicrobial research. Its synthesis typically involves amide coupling between 4-acetamidobenzoic acid derivatives and 2-aminophenol under standard conditions, followed by purification via HPLC .

Properties

Molecular Formula |

C15H14N2O3 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

4-acetamido-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)16-12-8-6-11(7-9-12)15(20)17-13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,16,18)(H,17,20) |

InChI Key |

HZOXCXBKUKIFOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound improves solubility (logP ~2.5) compared to the methoxy analogue (logP ~3.2), but may reduce blood-brain barrier penetration .

- Amino vs. Hydroxyl: The amino derivative (CAS 112522-64-2) exhibits EP2 receptor antagonism, suggesting that basic substituents favor charge-based target interactions , whereas the hydroxyl group may optimize hydrogen bonding in HDAC inhibition .

- Positional Isomerism : Shifting the hydroxyl group from ortho (target compound) to para (14m in ) reduces antimicrobial potency, highlighting the importance of substituent positioning in activity.

HDAC Inhibition (Shared Mechanism):

The target compound shares structural motifs with HDAC inhibitors like Belinostat and Givinostat, which feature hydroxamate or benzamide zinc-binding groups .

Antimicrobial Activity:

Benzamide derivatives with 2-hydroxyphenyl groups (e.g., A38, A39 in ) show moderate antimicrobial activity (MIC = 8–32 μg/mL against S. aureus). However, the target compound’s acetamido group may enhance specificity toward bacterial enzymes via additional hydrophobic interactions.

Selectivity in Bromodomain Inhibition:

Analogues like 4-acetamido-N-(3-aminopropyl)-3-(benzyloxy)benzamide (Compound 7 in ) exhibit bromodomain selectivity (IC₅₀ = 12 nM for BRD2). The target compound’s hydroxyl group could compete with acetyl-lysine binding, but its lack of extended alkyl chains may reduce potency compared to these derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.